(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone
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Overview
Description
It is synthesized through cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium . This compound belongs to the pyrazoline class and exhibits diverse pharmacological properties, making it an interesting subject for scientific investigation.
Preparation Methods
The synthetic route involves the cyclization of α,β-unsaturated ketones (such as 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one) with hydrazine derivatives in the presence of acetic acid as a cyclizing agent. The reaction proceeds under reflux conditions, resulting in the formation of the title compound .
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the literature. further research could explore its behavior under different reaction conditions. Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
The compound’s pharmacophore has been associated with several biological activities:
Anti-diabetic: It displays anti-diabetic properties.
Anti-tubercular: It exhibits anti-tubercular activity.
Antidepressant: Some studies suggest potential antidepressant effects.
Anticonvulsant: It may have anticonvulsant properties.
Antimicrobial: The compound shows antimicrobial activity.
Anti-inflammatory: It has anti-inflammatory potential.
Anticancer: Research indicates anticancer properties.
Antiamoebic: It may be effective against amoebic infections.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. molecular docking studies have explored its interactions with the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . CYP enzymes play a crucial role in sterol biosynthesis, making them suitable targets for evaluating the potency of newly synthesized molecules.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the available literature, further research could explore related pyrazoline derivatives.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-6-4-10(5-7-11)12(15)14-9-3-8-13-14/h3-9H,2H2,1H3 |
InChI Key |
MKCUFLRTPWIQML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
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